Trimethyl(2-phosphonatoethyl)azanium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

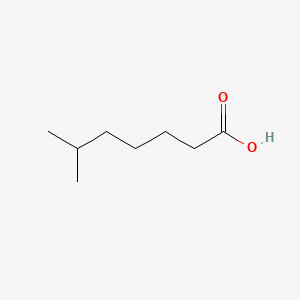

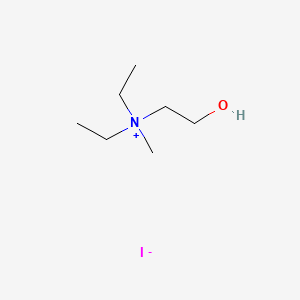

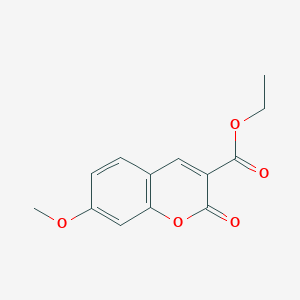

Trimethyl(2-phosphonatoethyl)azanium is a chemical compound with the molecular formula C5H13NO3P . It is used for research purposes.

Molecular Structure Analysis

The molecular structure of Trimethyl(2-phosphonatoethyl)azanium consists of 5 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 phosphorus atom . The molecular weight is 166.14 g/mol.

Wissenschaftliche Forschungsanwendungen

Thermochemistry and Kinetics

Trimethyl(2-phosphonatoethyl)azanium is studied for its thermochemical properties and reaction kinetics. This involves investigating the energy changes in reactions it participates in, which is crucial for understanding reaction mechanisms, optimizing conditions, and achieving desired rates and yields. The compound’s susceptibility to various reaction pathways is highlighted by determining bond dissociation energies and calculating rate constants for reactions with stable species and radicals .

Environmental Impact Assessment

In modern chemical research and industry, processes involving Trimethyl(2-phosphonatoethyl)azanium are optimized to minimize negative environmental impacts. Adherence to stringent regulations is essential for sustainable solutions and resource preservation. Studies focus on the compound’s role in environmental processes, such as its behavior during the incineration of pesticides and chemical warfare agents .

Chemical Synthesis

The compound’s significance in chemical synthesis spans across process efficiency and the development of new synthetic methodologies. Its reactivity and stability under various conditions make it a valuable reagent or catalyst in the synthesis of complex molecules, potentially including pharmaceuticals and polymers .

Flame-Retardant Technologies

Due to its phosphorus content, Trimethyl(2-phosphonatoethyl)azanium has potential applications in flame-retardant technologies. Research in this area explores its effectiveness in suppressing fire and its incorporation into materials that require enhanced fire resistance .

Catalysis

Trimethyl(2-phosphonatoethyl)azanium may serve as a catalyst or a component of catalytic systems, particularly in reactions that require the transfer of phosphorus-containing groups. This can be relevant in the production of certain types of plastics, where phosphorus can impart specific properties to the final product .

Biomedical Research

In the field of biomedical research, Trimethyl(2-phosphonatoethyl)azanium is explored for its potential use in drug delivery systems. Its structure could allow for the attachment of drug molecules, facilitating their transport and controlled release within the body .

Material Science

The compound’s unique properties are of interest in material science, where it could be used to modify the surface properties of materials or to create new materials with specific desired characteristics, such as increased durability or altered electrical conductivity .

Analytical Chemistry

In analytical chemistry, Trimethyl(2-phosphonatoethyl)azanium might be used as a standard or reagent in various types of chemical analyses. Its consistent and well-defined properties can help in the accurate quantification and identification of substances in complex mixtures .

Wirkmechanismus

Target of Action

Trimethyl(2-phosphonatoethyl)azanium, also known as 2-trimethylaminoethylphosphonic acid, is a quaternary ammonium ion where three methyl groups and one 2-phosphoethyl group are attached to the nitrogen

Mode of Action

As a quaternary ammonium compound, it may interact with various biological targets, potentially influencing cellular processes .

Result of Action

It is known to be a metabolite in mice , but the specific effects of its action require further investigation.

Eigenschaften

IUPAC Name |

trimethyl(2-phosphonatoethyl)azanium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO3P/c1-6(2,3)4-5-10(7,8)9/h4-5H2,1-3H3,(H-,7,8,9)/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCANKBLUHKRQLL-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCP(=O)([O-])[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO3P- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14596-57-7 |

Source

|

| Record name | N,N,N-Trimethyl-2-aminoethylphosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014596577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (4-azidophenyl) hydrogen phosphate](/img/structure/B1218613.png)

![4,8'-Dihydroxyspiro[2,11-dioxatricyclo[13.2.2.03,8]nonadeca-1(17),3(8),4,6,15,18-hexaene-13,3'-4,7-dioxatricyclo[7.3.0.02,6]dodeca-1(9),2(6)-diene]-5',10',12-trione](/img/structure/B1218615.png)

![(2r)-2-(2-Hydroxypropan-2-yl)-10-methylspiro[4.5]dec-6-ene-6-carboxylic acid](/img/structure/B1218625.png)

![2,2'-spirobi[3,6,7,8-tetrahydro-1H-cyclopenta[g]naphthalene]-5,5'-dione](/img/structure/B1218631.png)